molecular formula C17H18N2O6S B6413135 2-(3-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid CAS No. 1261981-98-9

2-(3-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid

Cat. No.: B6413135
CAS No.: 1261981-98-9
M. Wt: 378.4 g/mol
InChI Key: MMSGNVHUSUOEPR-UHFFFAOYSA-N
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Description

2-(3-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid is an organic compound that features a sulfonamide group, a nitro group, and a carboxylic acid group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the t-butyl group can be replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols.

    Esterification: Alcohols with sulfuric acid or other acid catalysts.

Major Products Formed

    Reduction: Formation of 2-(3-t-Butylsulfamoylphenyl)-4-aminobenzoic acid.

    Substitution: Formation of various substituted sulfonamides.

    Esterification: Formation of esters of this compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s sulfonamide group is a common motif in pharmaceuticals, and its derivatives could be explored for antibacterial, antifungal, or anticancer activities.

    Materials Science: The compound could be used in the synthesis of polymers or as a building block for more complex materials.

    Biological Studies: The compound can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid would depend on its specific application. In medicinal chemistry, the sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and exerting antibacterial effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    4-Nitrobenzoic Acid: Lacks the sulfonamide group but shares the nitro and carboxylic acid functionalities.

    N-(tert-Butyl)-4-nitrobenzenesulfonamide: Similar structure but lacks the carboxylic acid group.

Uniqueness

2-(3-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid is unique due to the combination of its functional groups, which allows for a wide range of chemical reactivity and potential biological activity. The presence of the t-butyl group can also influence the compound’s steric properties and its interactions with biological targets.

Properties

IUPAC Name

2-[3-(tert-butylsulfamoyl)phenyl]-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)13-6-4-5-11(9-13)15-10-12(19(22)23)7-8-14(15)16(20)21/h4-10,18H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSGNVHUSUOEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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